N-Boc-thiourea
Overview
Description
N-Boc-thiourea, also known as N-tert-butoxycarbonylthiourea, is an organosulfur compound with the molecular formula C_6H_12N_2O_2S. It is a derivative of thiourea where the hydrogen atoms on the nitrogen are replaced by a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis, particularly in the preparation of guanidines and as a mild thioacylating agent.
Mechanism of Action
Target of Action
N-Boc-thiourea, an organosulfur compound, has been found to interact with primary amines . It is used as a guanylating agent for the synthesis of guanidines . The primary amines are the targets of this compound, and they play a crucial role in the formation of guanidines .
Mode of Action
this compound interacts with its targets, the primary amines, through a process known as guanylation . This process involves the addition of a guanidino group to the primary amines, resulting in the formation of guanidines . The reaction is catalyzed by iodine and TBHP .
Biochemical Pathways
The guanylation of primary amines by this compound affects the biochemical pathways involving guanidines . Guanidines are involved in various biological processes, including the regulation of insulin secretion, neurotransmission, and cellular signaling .
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives have been studied in rats . The study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of thiourea derivatives . The results showed that these compounds exhibit characteristics similar to conventional drugs when evaluated in terms of pharmacokinetics and drug-likeness .
Result of Action
The guanylation of primary amines by this compound results in the formation of guanidines . Guanidines have diverse biological applications, including antiviral, antioxidant, and anticancer properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of iodine and TBHP is necessary for the guanylation of primary amines . Additionally, the reaction is especially useful for both electronically and sterically deactivated primary anilines .
Biochemical Analysis
Biochemical Properties
N-Boc-thiourea plays a significant role in biochemical reactions. It has been used as a guanylating agent for the synthesis of guanidines . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are often facilitated by its strong hydrogen bond donor capability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. For instance, it has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-thiourea can be synthesized through various methods. One common approach involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-Boc-thiourea undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form guanidines.
Thioacylation Reactions: When activated with trifluoroacetic acid anhydride, it acts as a mild thioacylating agent for nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Primary Amines: Used in guanylation reactions.
Trifluoroacetic Acid Anhydride: Activates this compound for thioacylation reactions.
Major Products:
Guanidines: Formed through guanylation reactions.
Thiocarbonyl Compounds: Produced via thioacylation of nucleophiles.
Scientific Research Applications
N-Boc-thiourea has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Serves as a precursor in the synthesis of biologically active molecules.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Dyestuff: Employed in the production of dyes and pigments.
Comparison with Similar Compounds
Thiourea: The parent compound of N-Boc-thiourea, lacking the Boc protecting group.
N,N’-Di-Boc-thiourea: A derivative with two Boc protecting groups.
Comparison: this compound is unique due to the presence of the Boc protecting group, which imparts stability and enhances its reactivity compared to thiourea. It is also more versatile in organic synthesis compared to N,N’-Di-Boc-thiourea, which is primarily used as a thioacylating agent.
Properties
IUPAC Name |
tert-butyl N-carbamothioylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQTODLIZBUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399259 | |
Record name | N-Boc-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268551-65-1 | |
Record name | N-Boc-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-thiourea in the synthesis of the described influenza neuraminidase inhibitors?
A1: this compound is a reagent used to introduce a guanidine group to the target molecule. In the described research, it reacts with the deprotected amine group of an oseltamivir derivative to yield the corresponding N-Boc-guanidino derivative []. This modification aims to enhance the inhibitory activity of the compound against influenza neuraminidase.
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